In-Depth Technical Guide: 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid
In-Depth Technical Guide: 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid
CAS Number: 253315-06-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its potential biological applications, particularly as a kinase inhibitor within the Transforming Growth Factor-β (TGF-β) signaling pathway. The information presented is intended to support researchers and drug development professionals in their exploration of this compound and its derivatives for therapeutic applications.
Chemical and Physical Properties
2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a small molecule featuring a pyrimidine ring substituted with a pyrrolidine group at the 2-position and a carboxylic acid at the 5-position.[1] This unique combination of functional groups makes it a valuable scaffold in drug discovery.
Table 1: Physicochemical Properties [1]
| Property | Value |
| CAS Number | 253315-06-9 |
| Molecular Formula | C₉H₁₁N₃O₂ |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid |
| SMILES | C1CCN(C1)c2ncc(cn2)C(=O)O |
| InChI Key | BARCKZNRVNLERF-UHFFFAOYSA-N |
| Appearance | Solid (predicted) |
| Solubility | Soluble in organic solvents like DMSO and methanol. |
Synthesis and Experimental Protocol
While a specific, publicly available, detailed synthesis protocol for 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid is not readily found in the searched literature, a plausible and efficient synthetic route can be constructed based on established pyrimidine chemistry. The following protocol is adapted from the synthesis of structurally similar pyrimidine-5-carboxylic acid derivatives.[2]
Workflow for the Synthesis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic Acid
Caption: A two-step synthetic workflow for 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate
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To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add pyrrolidine (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate.
Step 2: Synthesis of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid
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Dissolve the ethyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (1 equivalent) in a mixture of methanol and water.
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Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).
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Stir the mixture at room temperature or gently heat to 50-60 °C until the hydrolysis is complete (monitored by TLC).
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Once the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
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The resulting precipitate is the desired product, 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid.
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Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Biological Activity and Potential Applications
Derivatives of pyrimidine and pyrrolidine are well-established pharmacophores in drug discovery, known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][4] The structural motif of 2-aminopyrimidine is a key feature in many kinase inhibitors.
3.1. Kinase Inhibition and the TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[5][6] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[7][8] A key component of this pathway is the Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase. Inhibition of ALK5 is a promising therapeutic strategy for these conditions.
While direct quantitative data for the inhibitory activity of 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid against ALK5 is not available in the searched literature, its structural features strongly suggest its potential as an ALK5 inhibitor. Many potent and selective ALK5 inhibitors feature a 2-aminopyrimidine core that forms key hydrogen bond interactions with the hinge region of the kinase domain.
TGF-β Signaling Pathway and Inhibition by 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid
Caption: Proposed mechanism of action for 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid in the TGF-β signaling pathway.
Future Directions
2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid represents a promising starting point for the development of novel therapeutics. Further research should focus on:
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Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a panel of kinases, with a primary focus on ALK5 and other members of the TGF-β receptor family.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.
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Cell-Based Assays: Evaluating the efficacy of this compound in cellular models of cancer and fibrosis to validate its therapeutic potential.
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In Vivo Studies: Assessing the in vivo efficacy, safety, and pharmacokinetic profile in relevant animal models.
Conclusion
2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a versatile chemical entity with significant potential for drug discovery. Its straightforward synthesis and the established importance of its core structural motifs in kinase inhibition make it an attractive candidate for further investigation. This technical guide provides a foundation for researchers to explore the therapeutic applications of this compound, particularly in the context of diseases driven by aberrant TGF-β signaling.
References
- 1. 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid | C9H11N3O2 | CID 6622038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
